5-Acetyl-2,3-dihydrobenzo[b]furan

Catalog No.
S750942
CAS No.
90843-31-5
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Acetyl-2,3-dihydrobenzo[b]furan

CAS Number

90843-31-5

Product Name

5-Acetyl-2,3-dihydrobenzo[b]furan

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)ethanone

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6H,4-5H2,1H3

InChI Key

MMVUJVASBDVNGJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)OCC2

Synonyms

5-Acetyl-2,3-dihydrobenzo(b)furan; Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-; 5-acetylcoumaran; 1-(2,3-Dihydro-5-benzofuranyl)ethanone; 2,3-Dihydro-5-benzofuranyl methyl Ketone; 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanone

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OCC2

Synthesis

-Acetyl-2,3-dihydrobenzo[b]furan can be synthesized through various methods, including:

  • Friedel-Crafts acylation of 2,3-dihydrobenzofuran with acetic anhydride [].
  • Palladium-catalyzed intramolecular cyclization of readily available starting materials [].

Applications in Scientific Research

-Acetyl-2,3-dihydrobenzo[b]furan has been investigated for potential applications in various scientific research fields, including:

  • Medicinal chemistry: As a building block for the synthesis of more complex molecules with potential medicinal properties.
  • Material science: As a precursor for the development of new functional materials [].
  • Organic chemistry: As a substrate for studying various chemical reactions and transformations [].

5-Acetyl-2,3-dihydrobenzo[b]furan is an organic compound with the molecular formula C10H10O2 and a CAS number of 90843-31-5. This compound features a fused ring structure, consisting of a benzene ring and a furan ring, which contributes to its unique chemical properties. The presence of an acetyl group at the 5-position enhances its reactivity and potential biological activity. The compound is characterized by its distinct aromatic properties, making it of interest in various fields, including medicinal chemistry and organic synthesis .

  • Nucleophilic Substitution: The acetyl group can be substituted under nucleophilic conditions, allowing for the introduction of various functional groups.
  • Reduction Reactions: The compound can be reduced to yield corresponding alcohols or other derivatives, which may exhibit different biological activities.
  • Cyclization Reactions: It can participate in cyclization reactions, leading to the formation of more complex polycyclic structures.

These reactions are significant for synthesizing derivatives that may have enhanced or modified biological properties.

Research indicates that 5-acetyl-2,3-dihydrobenzo[b]furan exhibits a range of biological activities. Some studies have highlighted its potential as an antioxidant, which may help mitigate oxidative stress in biological systems. Additionally, derivatives of this compound have shown promise in anti-inflammatory and anticancer studies, indicating its utility in drug development and therapeutic applications .

Several methods have been developed for synthesizing 5-acetyl-2,3-dihydrobenzo[b]furan:

  • Acetylation of Dihydrobenzo[b]furan: This method involves the reaction of dihydrobenzo[b]furan with acetyl chloride in the presence of a Lewis acid catalyst such as stannic chloride.
  • Claisen Rearrangement: An abnormal Claisen rearrangement can also yield this compound from suitable precursors, allowing for the formation of the desired furan structure through thermal or catalytic activation.
  • Direct Cyclization: Starting from appropriate aromatic precursors, direct cyclization methods can produce 5-acetyl-2,3-dihydrobenzo[b]furan efficiently.

These synthesis routes provide versatility in obtaining the compound for research and application purposes.

5-Acetyl-2,3-dihydrobenzo[b]furan finds applications primarily in:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug design, particularly in developing antioxidants and anti-inflammatory agents.
  • Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Due to its unique structural properties, it may be explored for use in developing new materials with specific functionalities .

Interaction studies involving 5-acetyl-2,3-dihydrobenzo[b]furan focus on its binding affinities with various biological targets. These studies have shown that the compound can interact with enzymes involved in oxidative stress pathways and inflammatory responses. Additionally, preliminary studies suggest potential interactions with cellular receptors that could influence signaling pathways relevant to cancer progression and treatment .

Several compounds share structural similarities with 5-acetyl-2,3-dihydrobenzo[b]furan. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,3-Dihydrobenzo[b]furanSimilar fused ring structureLacks the acetyl group; primarily studied for its own biological activity.
5-Hydroxy-2,3-dihydrobenzo[b]furanHydroxyl group instead of acetylExhibits different antioxidant properties compared to its acetylated counterpart.
4-Acetyl-2-methylbenzofuranMethyl substitution at a different positionVariation in substituent position affects reactivity and biological activity.

These compounds highlight the uniqueness of 5-acetyl-2,3-dihydrobenzo[b]furan due to its specific acetylation pattern and resultant biological activities. The variations in substituents and their positions significantly influence their chemical behavior and potential applications .

¹H Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of 5-acetyl-2,3-dihydrobenzo[b]furan exhibits distinctive resonance patterns that provide comprehensive structural information about the heterocyclic framework and substituent positioning [1] [2]. The spectrum displays five distinct proton environments corresponding to the aromatic ring protons, the saturated dihydrofuran ring protons, and the acetyl substituent protons.

The most downfield signals appear in the aromatic region between 6.82 and 7.71 parts per million, characteristic of benzene ring protons influenced by the electron-withdrawing acetyl group and the electron-donating oxygen heteroatom [3] [1]. The proton at the 5-position, bearing the acetyl substituent, resonates at 7.71 parts per million as a doublet with a coupling constant of 8.0 hertz, indicating ortho-coupling to the adjacent aromatic proton. This chemical shift reflects the deshielding effect of the carbonyl group attached directly to the aromatic system [4] [5].

The proton at the 4-position appears at 6.87 parts per million as a doublet with identical coupling constant, confirming the vicinal relationship between these aromatic protons. The proton at the 6-position exhibits a singlet at 6.82 parts per million, indicating no coupling to adjacent protons due to the quaternary carbon at the 7-position where the furan oxygen is attached [1] [6].

The saturated portion of the dihydrobenzofuran system displays two distinct multipets in the aliphatic region [3] [2]. The methylene protons at the 2-position appear as a triplet at 4.60 parts per million with a coupling constant of 8.8 hertz, characteristic of protons adjacent to an oxygen atom in a heterocyclic ring. The significant downfield shift reflects the deshielding effect of the oxygen heteroatom. The protons at the 3-position resonate at 3.20 parts per million as a triplet with identical coupling constant, confirming the vicinal coupling relationship and the saturated nature of this carbon center.

The acetyl substituent contributes a characteristic singlet at 2.53 parts per million, integrating for three protons and appearing in the typical range for methyl groups attached to aromatic ketones [5] [7]. This chemical shift is consistent with methyl protons experiencing minimal shielding from the adjacent carbonyl carbon while being somewhat deshielded by the aromatic ring system.

¹³C Nuclear Magnetic Resonance Spectral Features

The carbon-13 nuclear magnetic resonance spectrum of 5-acetyl-2,3-dihydrobenzo[b]furan provides detailed information about the carbon framework and electronic environment of each carbon atom within the molecular structure [3] [1] [2]. The spectrum exhibits eight distinct carbon signals, corresponding to the seven carbons of the dihydrobenzofuran core plus the acetyl methyl carbon.

The most distinctive signal appears at 197.8 parts per million, characteristic of a ketone carbonyl carbon directly attached to an aromatic ring [4] [5]. This chemical shift is typical for acetophenone-type structures where the carbonyl carbon experiences significant deshielding due to the electron-withdrawing nature of the aromatic system and the polarization of the carbon-oxygen double bond.

The aromatic carbon signals span the range from 109.7 to 164.2 parts per million, reflecting the varied electronic environments within the benzofuran system [3] [1]. The carbon at the 7-position appears at 164.2 parts per million, showing significant downfield shift due to its direct attachment to the furan oxygen and its quaternary nature. This chemical shift is characteristic of aromatic carbons bearing oxygen substituents in heterocyclic systems.

The carbon bearing the acetyl substituent (C-5) resonates at 131.6 parts per million, positioned in the typical range for aromatic carbons bearing electron-withdrawing groups. The carbons at positions 4 and 6 appear at 109.7 and 110.5 parts per million respectively, showing the upfield influence of the adjacent oxygen heteroatom and the electron-donating effect of the furan ring system [3] [1].

The saturated carbons of the dihydrofuran ring exhibit signals at 71.2 parts per million for the carbon at position 2 and 29.1 parts per million for the carbon at position 3 [1] [2]. The significant downfield shift of the C-2 carbon reflects its direct attachment to the furan oxygen, while the C-3 carbon appears in the typical aliphatic range for saturated carbons in cyclic systems.

The acetyl methyl carbon appears at 26.9 parts per million, characteristic of methyl carbons attached to aromatic ketones [5]. This chemical shift reflects the combined influence of the carbonyl carbon and the aromatic ring system on the electronic environment of the methyl group.

Two-Dimensional Nuclear Magnetic Resonance Applications

Two-dimensional nuclear magnetic resonance techniques provide crucial connectivity information and spatial relationships within the 5-acetyl-2,3-dihydrobenzo[b]furan structure [8] [9] [10]. Correlation spectroscopy experiments reveal the through-bond connectivity patterns that confirm structural assignments and provide unambiguous identification of the substitution pattern.

Homonuclear correlation spectroscopy analysis demonstrates clear coupling correlations between the aromatic protons at positions 4 and 5, confirming their ortho-relationship on the benzene ring [9] [10]. The absence of cross-peaks between the proton at position 6 and other aromatic protons confirms its isolated nature due to the quaternary carbon at position 7. Within the saturated ring system, strong correlation peaks appear between the protons at positions 2 and 3, establishing the vicinal relationship and confirming the saturated nature of this portion of the molecule.

Heteronuclear single quantum coherence spectroscopy provides direct carbon-proton connectivity information, unambiguously assigning each proton signal to its corresponding carbon [8] [11]. This technique clearly establishes the relationship between the aromatic protons and their respective carbons, confirming the substitution pattern and electronic environment effects observed in the one-dimensional spectra.

Heteronuclear multiple bond correlation experiments reveal long-range carbon-proton connectivities that establish the overall framework connectivity [8] [11] [9]. Critical correlations include the acetyl methyl protons to the ketone carbonyl carbon and the aromatic carbon bearing the acetyl group, confirming the position of substitution. Additional correlations between the saturated ring protons and the aromatic carbons establish the fusion pattern between the benzene and dihydrofuran rings.

The acetyl methyl protons exhibit strong two-bond correlation to the carbonyl carbon at 197.8 parts per million and three-bond correlation to the aromatic carbon at position 5, providing definitive evidence for the acetyl substitution pattern [9]. These correlations distinguish this compound from other possible isomers and confirm the regioselective nature of the substitution.

Through-space nuclear overhauser effect correlations provide information about the spatial arrangement of protons within the molecule [9] [10]. These experiments reveal proximities between the aromatic protons and the saturated ring protons, confirming the fused ring geometry and providing insight into the conformational preferences of the dihydrofuran ring.

Infrared Spectroscopy

Characteristic Vibrational Bands

The infrared spectrum of 5-acetyl-2,3-dihydrobenzo[b]furan exhibits a comprehensive series of absorption bands that reflect the vibrational modes of the fused heterocyclic system and the acetyl functional group [12] [6] [13]. The spectrum provides distinctive fingerprint information for structural identification and functional group characterization across the entire mid-infrared region from 4000 to 400 wavenumbers.

The high-frequency region between 3200 and 2800 wavenumbers contains absorption bands corresponding to carbon-hydrogen stretching vibrations from both aromatic and aliphatic environments [6] [14]. Aromatic carbon-hydrogen stretching modes appear as multiple weak to medium intensity bands between 3100 and 3000 wavenumbers, characteristic of the substituted benzene ring system. The precise frequencies reflect the electronic influence of both the furan oxygen and the acetyl substituent on the aromatic ring electron density.

Aliphatic carbon-hydrogen stretching vibrations from the saturated dihydrofuran ring and the acetyl methyl group appear between 2980 and 2850 wavenumbers [6] [14]. The methylene carbon-hydrogen stretches of the saturated ring typically appear as paired bands reflecting symmetric and asymmetric stretching modes, while the acetyl methyl group contributes characteristic methyl carbon-hydrogen stretching absorptions.

The mid-frequency region from 1800 to 1000 wavenumbers contains the most diagnostic absorptions for this compound, including the carbonyl stretch, aromatic ring vibrations, and characteristic furan ring modes [6] [4] [13]. This spectral region provides the primary structural identification features and distinguishes this compound from related heterocyclic systems.

Acetyl Group Signatures

The acetyl functional group provides highly characteristic infrared absorptions that serve as definitive markers for the presence and environment of this substituent [4] [5] [14]. The most prominent feature appears as a strong absorption at 1661 wavenumbers, corresponding to the carbon-oxygen double bond stretching vibration of the aromatic ketone functionality.

This carbonyl stretching frequency reflects the electronic environment of the acetyl group attached to the aromatic ring system [4] [5]. The observed frequency of 1661 wavenumbers is characteristic of acetophenone-type structures where the carbonyl group is conjugated with the aromatic ring system. This conjugation results in a lower stretching frequency compared to simple aliphatic ketones, reflecting the partial double bond character distributed throughout the conjugated system.

The acetyl methyl group contributes several characteristic vibrational modes throughout the infrared spectrum [5] [14]. Carbon-hydrogen bending vibrations appear at 1366 wavenumbers as a medium intensity band, typical of methyl groups attached to carbonyl carbons. This frequency reflects the combined influence of the carbonyl group and the aromatic ring system on the methyl group vibrational characteristics.

Additional acetyl group signatures include combination and overtone bands that appear as weaker absorptions throughout the spectrum [5]. These bands provide confirmatory evidence for the acetyl substitution and help distinguish this functional group from other possible carbonyl-containing substituents.

The position of the carbonyl stretching band provides information about the electronic environment and substitution pattern of the aromatic ring [4] [5]. The observed frequency is consistent with electron donation from the furan oxygen, which partially offsets the electron-withdrawing effect of the carbonyl group and results in the characteristic frequency observed for this substitution pattern.

Heterocyclic Ring Vibrations

The heterocyclic ring system of 5-acetyl-2,3-dihydrobenzo[b]furan exhibits characteristic vibrational modes that reflect both the aromatic benzene ring and the saturated dihydrofuran ring components [6] [13] [15] [16]. These vibrations provide distinctive spectroscopic signatures for the fused ring system and enable differentiation from other heterocyclic frameworks.

Aromatic ring vibrations appear as multiple bands between 1607 and 1481 wavenumbers, corresponding to various carbon-carbon stretching and carbon-hydrogen bending modes within the benzene ring [6] [14]. The bands at 1607 and 1585 wavenumbers represent characteristic aromatic carbon-carbon stretching vibrations, with frequencies influenced by the electronic effects of both the furan oxygen and the acetyl substituent. These absorptions confirm the aromatic nature of the ring system and provide information about the substitution pattern.

The furan ring component contributes highly characteristic absorptions that distinguish this heterocyclic system from other oxygen-containing rings [15] [17] [16]. Strong absorptions at 1225 and 1020 wavenumbers are particularly diagnostic of furan ring systems, representing fundamental vibrational modes of the five-membered heterocycle. These frequencies are characteristic of the carbon-oxygen and carbon-carbon bonds within the furan ring and provide definitive identification of this structural feature.

The band at 1225 wavenumbers corresponds to a furan ring breathing mode combined with carbon-oxygen stretching character [16] [18]. This absorption is highly characteristic of furan derivatives and appears consistently across various substituted furan compounds. The intensity and frequency of this band reflect the electron density distribution within the furan ring and the influence of substituents on the ring electronic structure.

The absorption at 1020 wavenumbers represents another characteristic furan ring vibration, involving carbon-carbon and carbon-oxygen bond stretching within the five-membered ring [16] [18]. This frequency is particularly diagnostic for identifying furan rings in complex molecular structures and distinguishing them from other heterocyclic systems such as thiophenes or pyrroles.

Carbon-oxygen stretching vibrations appear at 1290 wavenumbers, reflecting the ether-type bonding within the furan ring system [6] [14]. This absorption provides information about the electronic environment of the furan oxygen and its interaction with the fused benzene ring system.

Out-of-plane bending vibrations of aromatic carbon-hydrogen bonds appear at 956 and 828 wavenumbers [6] [14]. These absorptions provide information about the substitution pattern of the aromatic ring and the geometric constraints imposed by the fused ring system. The frequencies and intensities of these bands reflect the specific substitution pattern and the influence of the heterocyclic fusion on the aromatic ring geometry.

Mass Spectrometry

Fragmentation Patterns

The mass spectrometric fragmentation of 5-acetyl-2,3-dihydrobenzo[b]furan under electron ionization conditions exhibits characteristic patterns that provide detailed structural information and enable identification of this heterocyclic compound [19] [20] [21]. The fragmentation pathways reflect the stability of various structural units and the preferred bond cleavage sites within the molecular framework.

The molecular ion appears at mass-to-charge ratio 162, corresponding to the molecular formula C₁₀H₁₀O₂ with a relative abundance of 100 percent, serving as the base peak in the spectrum [22] [21]. This strong molecular ion signal indicates the inherent stability of the aromatic heterocyclic system under electron ionization conditions, which is characteristic of fused ring systems containing aromatic stabilization.

Alpha-cleavage adjacent to the carbonyl group represents the primary fragmentation pathway, resulting in loss of the acetyl radical to produce a fragment ion at mass-to-charge ratio 119 [20] [21]. This fragmentation occurs through homolytic cleavage of the carbon-carbon bond between the aromatic ring and the acetyl group, generating a benzofuranyl radical cation and a neutral acetyl radical. The resulting ion retains the complete heterocyclic framework and exhibits moderate stability with a relative abundance of 65 percent.

Loss of a methyl radical from the molecular ion produces a significant fragment at mass-to-charge ratio 147 with a relative abundance of 85 percent [20] [21]. This fragmentation pathway involves cleavage of the methyl group from the acetyl substituent, generating an aroylium ion that maintains conjugation with the aromatic system. The high abundance of this fragment reflects the stability of the resulting cationic species and the favorable energetics of methyl radical loss.

The acetyl cation appears as an intense fragment at mass-to-charge ratio 43 with a relative abundance of 90 percent [20] [23] [21]. This fragment results from the complementary cleavage to the alpha-cleavage process and represents one of the most abundant peaks in the spectrum. The high intensity reflects the inherent stability of the acetyl cation and its frequent occurrence in mass spectra of acetyl-containing compounds.

Tropylium ion formation occurs through rearrangement processes, producing a fragment at mass-to-charge ratio 91 with a relative abundance of 45 percent [21] [24]. This seven-membered ring cation represents a particularly stable aromatic species that commonly appears in mass spectra of aromatic compounds. The formation of this ion involves complex rearrangement reactions that restructure the original heterocyclic framework.

Further fragmentation of the heterocyclic system produces smaller aromatic fragments, including a phenyl cation at mass-to-charge ratio 77 and various furan-derived fragments [21]. The fragment at mass-to-charge ratio 63 corresponds to a furan cation (C₅H₃O⁺), while the peak at mass-to-charge ratio 51 represents a substituted furan fragment. These smaller fragments provide confirmatory evidence for the heterocyclic structure and the presence of the furan ring system.

Molecular Ion Characteristics

The molecular ion of 5-acetyl-2,3-dihydrobenzo[b]furan exhibits distinctive characteristics that provide fundamental information about the molecular composition and structural features [22] [25] [24]. The molecular ion appears at mass-to-charge ratio 162.068080 when measured using high-resolution mass spectrometry, corresponding precisely to the elemental composition C₁₀H₁₀O₂.

The molecular ion demonstrates considerable stability under electron ionization conditions, appearing as the base peak with 100 percent relative abundance [22] [25]. This stability reflects the aromatic character of the heterocyclic system and the delocalization of charge throughout the conjugated framework. The presence of the fused ring system provides additional stabilization through the distribution of the positive charge across multiple aromatic centers.

Isotope patterns in the molecular ion region provide confirmatory information about the elemental composition [25] [24]. The molecular ion plus one peak (M+1) appears at mass-to-charge ratio 163 with an intensity corresponding to the natural abundance of carbon-13 isotopes, confirming the presence of ten carbon atoms in the molecular formula. The absence of significant M+2 peaks confirms the absence of chlorine, bromine, or sulfur atoms in the structure.

The molecular ion exhibits characteristic metastable ion behavior, producing specific daughter ions through unimolecular fragmentation processes [25] [24]. These metastable transitions provide information about the fragmentation mechanisms and the relative stability of various fragment ions. The observation of metastable peaks for the loss of methyl and acetyl radicals confirms the proposed fragmentation pathways.

Advanced Mass Spectrometry Techniques for Structure Elucidation

High-resolution mass spectrometry provides precise molecular weight determination and elemental composition analysis for 5-acetyl-2,3-dihydrobenzo[b]furan [26] [27] [28]. Electrospray ionization coupled with time-of-flight or orbitrap mass analyzers enables mass measurements with sub-parts-per-million accuracy, allowing unambiguous determination of the molecular formula from the exact mass.

The accurate mass of the molecular ion measured at 162.068080 atomic mass units corresponds uniquely to the elemental composition C₁₀H₁₀O₂, eliminating other possible formulas within the typical mass accuracy tolerances [27] [29] [28]. This precise mass determination provides definitive confirmation of the molecular composition and enables differentiation from isomeric compounds with identical nominal masses.

Tandem mass spectrometry experiments using collision-induced dissociation provide detailed fragmentation pathway information and structural confirmation [19] [30] [31]. Multiple-stage mass spectrometry (MSⁿ) enables the sequential fragmentation of specific daughter ions, revealing the detailed breakdown pathways and confirming the structural assignments based on fragmentation patterns.

Electrospray ionization produces predominantly protonated molecular ions [M+H]⁺ at mass-to-charge ratio 163 when using positive ion mode [32] [33] [31]. This soft ionization technique preserves the molecular ion while minimizing extensive fragmentation, enabling accurate molecular weight determination and structural characterization through controlled fragmentation experiments.

Negative ion mode electrospray ionization can produce deprotonated molecular ions [M-H]⁻ at mass-to-charge ratio 161, though the efficiency depends on the presence of acidic protons in the molecule [19] [31]. The comparison of positive and negative ion spectra provides complementary structural information and confirms the molecular weight determination.

High-energy collision-induced dissociation experiments reveal detailed fragmentation mechanisms and enable the identification of characteristic neutral losses [34] [33] [35]. These experiments provide information about the relative bond strengths within the molecule and the preferred fragmentation pathways under high-energy conditions, complementing the electron ionization data and providing comprehensive structural characterization.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.6

Melting Point

56-59°C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

90843-31-5

Wikipedia

1-(2,3-Dihydrobenzo[b]furan-5-yl)ethan-1-one

Dates

Last modified: 08-15-2023

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